![molecular formula C14H22NO4+ B1599527 2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene CAS No. 54533-83-4](/img/structure/B1599527.png)
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene
Übersicht
Beschreibung
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene, commonly known as TACN, is a cyclic organic compound with a nitrogen-containing ring. TACN has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research.
Wissenschaftliche Forschungsanwendungen
TACN has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research. In catalysis, TACN has been used as a ligand for transition metal catalysts, such as ruthenium and iridium, to facilitate various chemical reactions. In supramolecular chemistry, TACN has been used to construct metal-organic frameworks and other complex structures. In biomedical research, TACN has been investigated for its potential as a drug delivery agent and imaging agent.
Wirkmechanismus
The mechanism of action of TACN is complex and depends on its specific application. In catalysis, TACN acts as a ligand for transition metal catalysts, facilitating various chemical reactions. In supramolecular chemistry, TACN can form coordination complexes with metal ions, leading to the formation of complex structures. In biomedical research, TACN can act as a drug delivery agent, targeting specific cells or tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TACN depend on its specific application. In biomedical research, TACN has been investigated for its potential as a drug delivery agent and imaging agent. TACN can target specific cells or tissues, leading to enhanced drug delivery and imaging capabilities. However, the safety and toxicity of TACN in vivo require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
TACN has several advantages for lab experiments, including its stability, ease of synthesis, and versatility in various applications. However, TACN also has limitations, including its complex synthesis method, potential toxicity, and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for TACN research, including the development of new synthesis methods, investigation of its potential as a drug delivery agent and imaging agent, and exploration of its catalytic properties. Additionally, the safety and toxicity of TACN in vivo require further investigation, as well as its potential applications in other fields, such as materials science and environmental remediation.
Conclusion:
In conclusion, TACN is a cyclic organic compound with a nitrogen-containing ring that has been studied extensively for its potential applications in various fields, including catalysis, supramolecular chemistry, and biomedical research. TACN has several advantages for lab experiments, including its stability, ease of synthesis, and versatility in various applications. However, TACN also has limitations, including its complex synthesis method, potential toxicity, and limited solubility in certain solvents. There are several future directions for TACN research, including the development of new synthesis methods, investigation of its potential as a drug delivery agent and imaging agent, and exploration of its catalytic properties.
Eigenschaften
IUPAC Name |
2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-4-14-13(3-1)18-11-9-16-7-5-15-6-8-17-10-12-19-14/h1-4,15H,5-12H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYORSCYQLBYHMM-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCOCC[NH2+]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428108 | |
Record name | 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,11,14-Tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
CAS RN |
54533-83-4 | |
Record name | 2,5,11,14-tetraoxa-8-azoniabicyclo[13.4.0]nonadeca-1(19),15,17-triene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.